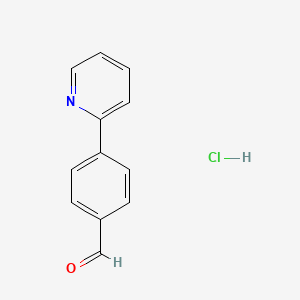

4-(pyridin-2-yl)benzaldehyde hydrochloride

Description

The exact mass of the compound this compound is 219.0450916 g/mol and the complexity rating of the compound is 185. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-pyridin-2-ylbenzaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO.ClH/c14-9-10-4-6-11(7-5-10)12-3-1-2-8-13-12;/h1-9H;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYWNBYWHNWFJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)C=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Intramolecular Activation:the Pyridyl Nitrogen in 4 Pyridin 2 Yl Benzaldehyde Can Play a Direct Role in Activating the Aldehyde Group. the Nitrogen S Lone Pair of Electrons Can Function As an Internal Lewis Base. It Can Also Be Protonated or Coordinated to a Metal, Which in Turn Influences the Electronic Properties of the Aldehyde. for Example, in Metal Catalyzed Reactions, the Pyridine Can Act As a Directing Group, Bringing a Metal Center into Proximity with the Aldehyde to Facilitate a Specific Transformation.researchgate.netthis Hemilabile Character is a Key Feature in the Design of Catalysts for Processes Like Alkene Metathesis.researchgate.net

Design of Novel Multi-Dentate Ligands

4-(pyridin-2-yl)benzaldehyde is an exceptionally versatile precursor for the synthesis of novel multi-dentate ligands, primarily through Schiff base condensation. The reaction of its aldehyde group with primary amines yields an imine (or azomethine) functional group, while the pyridyl nitrogen remains a potent coordination site. This straightforward reaction allows for the systematic construction of ligands with varying denticity, electronic properties, and steric profiles.

By selecting different amine building blocks, a diverse library of ligands can be accessed:

Bidentate Ligands (N,N'): Condensation with simple monoamines (e.g., aniline) yields bidentate ligands that chelate to a metal center through the pyridyl and imine nitrogens.

Tridentate Ligands (N,N',N'' or N,N',O): Using amines that contain an additional donor site, such as 2-aminophenol (B121084) or 2-aminoethylamine, results in tridentate ligands. For instance, reacting 4-(pyridin-2-yl)benzaldehyde with L-tryptophan yields a potentially tridentate ligand through the pyridine (B92270) nitrogen, imine nitrogen, and the carboxylate oxygen. nih.gov

Tetradentate Ligands (N,N',N'',N'''): The use of diamines like o-phenylenediamine (B120857) or 1,2-diaminocyclohexane allows for the condensation of two equivalents of the aldehyde, producing symmetrical tetradentate ligands capable of coordinating to a single metal center or bridging two metal centers. researchgate.net

The steric and electronic properties of these ligands can be fine-tuned by introducing substituents on either the pyridine ring or the amine component. These modifications influence the properties of the resulting metal complexes, including their geometry, stability, and catalytic activity. researchgate.netderpharmachemica.com

The table below presents examples of Schiff base ligands derived from pyridyl aldehydes and the metal complexes they form, illustrating the modularity of this design approach.

| Aldehyde Precursor | Amine Reactant | Resulting Ligand Type | Metal Ions Coordinated |

| Pyridine-2-carboxaldehyde | o-Phenylenediamine | Tetradentate (N₄) | Co(II), Ni(II), Cu(II), Zn(II) researchgate.net |

| Pyridine-2-carboxaldehyde | 1,4-Diaminobenzene | Binucleating Tetradentate (N₄) | Cu(II), Ni(II), Co(II) researchgate.net |

| Pyridine-2-carboxaldehyde | p-Toluidine | Bidentate (N,N') (undergoes dimerization) | Ru(II), Zn(II) derpharmachemica.com |

| 4-(pyridin-2-yl)benzaldehyde | L-Tryptophan | Tridentate (N,N',O) | Cu(II) nih.gov |

| Pyridine-2-carboxaldehyde | 4-Amino-antipyrine | Tridentate (N,N',O) | Cu(II), Co(II), Ni(II), Mn(II), Cd(II) researchgate.net |

| Pyridine-2-carboxaldehyde | 5-Amino-1,3,4-thiadiazole-2-thiol | Tridentate (N,N',S) | Cu(II), Co(II) jocpr.com |

This synthetic accessibility makes 4-(pyridin-2-yl)benzaldehyde and its isomers fundamental components in the field of coordination chemistry for creating bespoke ligands for catalysis, materials science, and bioinorganic chemistry.

Organic Reaction Chemistry and Functional Derivatization of 4 Pyridin 2 Yl Benzaldehyde Hydrochloride

Reactions of the Aldehyde Moiety

The aldehyde group is a cornerstone of organic synthesis, offering numerous pathways for molecular elaboration. For 4-(pyridin-2-yl)benzaldehyde, this moiety serves as a gateway to a variety of derivatives through oxidation, reduction, and condensation reactions.

Oxidation to Carboxylic Acids

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, yielding 4-(pyridin-2-yl)benzoic acid. This transformation is a fundamental process in organic chemistry. A range of oxidizing agents can accomplish this, from classic reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid to milder, more selective modern methods.

For instance, oxidation of aromatic aldehydes can be effectively achieved using sodium perborate (B1237305) in acetic acid. organic-chemistry.org Another set of effective reagents are oxo complexes of transition metals, such as ruthenium polypyridyl complexes, which have been shown to oxidize benzaldehyde (B42025) derivatives to their respective carboxylic acids. nih.gov These methods are generally applicable to substituted benzaldehydes and are expected to be effective for 4-(pyridin-2-yl)benzaldehyde.

Table 1: Representative Oxidation Reactions for Benzaldehyde Derivatives

| Oxidizing Agent/System | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

cis-[Ru(IV)(bpy)₂(py)(O)]²⁺ |

Acetonitrile/Water | Room Temp | Carboxylic Acid | nih.gov |

Sodium Perborate (NaBO₃·4H₂O) |

Acetic Acid | 50-60 °C | Carboxylic Acid | organic-chemistry.org |

Potassium Permanganate (KMnO₄) |

Acetone/Water | Varies | Carboxylic Acid | General |

Reduction to Alcohols

The reduction of the aldehyde functionality in 4-(pyridin-2-yl)benzaldehyde affords the corresponding primary alcohol, [4-(pyridin-2-yl)phenyl]methanol. This product is commercially available, indicating that its synthesis is a well-established procedure. synquestlabs.com Common laboratory reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.

For example, a procedure for reducing a similar pyrazole-based aldehyde involved dissolving the aldehyde in methanol (B129727) at 0 °C, followed by the addition of NaBH₄. mdpi.com Similarly, a patent describes the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone to the corresponding alcohol using an Iridium catalyst with hydrogen gas, highlighting catalytic routes for such reductions. google.com These methods underscore the straightforward nature of converting 4-(pyridin-2-yl)benzaldehyde to its alcohol derivative.

Table 2: Common Reduction Methods for Aromatic Aldehydes

| Reducing Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

Sodium Borohydride (NaBH₄) |

Methanol (MeOH) or Ethanol (B145695) (EtOH) | 0 °C to Room Temp | Primary Alcohol | mdpi.com |

Lithium Aluminum Hydride (LiAlH₄) |

Tetrahydrofuran (THF) or Diethyl Ether | 0 °C to Room Temp | Primary Alcohol | General |

Catalytic Hydrogenation (H₂/Catalyst) |

Varies (e.g., MeOH) | Varies | Primary Alcohol | google.com |

Condensation Reactions for Imine (Schiff Base) Formation

One of the most significant reactions of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. nih.gov This reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to form the characteristic C=N double bond. The synthesis of Schiff bases from 4-(pyridin-2-yl)benzaldehyde can be achieved by reacting it with various primary amines, often with acid catalysis in a suitable solvent like ethanol. conicet.gov.ar

These Schiff bases are valuable as intermediates in organic synthesis and as ligands in coordination chemistry. researchgate.net The reaction is general for a wide range of aldehydes and amines, including aromatic, aliphatic, and heterocyclic variants. nih.govconicet.gov.arresearchgate.net

Table 3: General Conditions for Schiff Base Formation

| Reactants | Solvent | Catalyst (optional) | Product | Reference |

|---|---|---|---|---|

| Aldehyde + Primary Amine | Ethanol or Methanol | Acetic Acid (catalytic) | Imine (Schiff Base) | nih.govconicet.gov.ar |

| Aldehyde + Substituted Aniline | Ethanol | Reflux | Imine (Schiff Base) | conicet.gov.ar |

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, cyanoacetic acid) to a carbonyl group, followed by dehydration. wikipedia.orgorganicreactions.org This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270) itself. wikipedia.orgresearchgate.net For 4-(pyridin-2-yl)benzaldehyde, this reaction provides a pathway to α,β-unsaturated compounds, which are versatile synthetic intermediates.

In the Doebner modification, when malonic acid is used in pyridine, the condensation is followed by decarboxylation to yield a cinnamic acid derivative. wikipedia.orgorganic-chemistry.org Given the structure of the starting material, the inherent basicity of the pyridine ring could potentially influence the reaction, although an external catalyst is typically added. Catalyst-free methods using water as a medium have also been developed, aligning with the principles of green chemistry. rsc.org

Table 4: Knoevenagel Condensation Conditions

| Active Methylene Compound | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|

| Diethyl Malonate | Piperidine/Ethanol | α,β-Unsaturated Ester | wikipedia.orgorganicreactions.org |

| Malonic Acid | Pyridine/Reflux | Cinnamic Acid Derivative | wikipedia.orgorganic-chemistry.org |

| Cyanoacetic Acid | Ammonium Acetate/Toluene | α-Cyano-α,β-Unsaturated Acid | General |

Hydrazone Formation and Stability

Aldehydes react with hydrazine (B178648) (H₂NNH₂) and its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to form hydrazones. doubtnut.com The reaction is analogous to imine formation and involves the condensation of the two reactants with the elimination of a water molecule. The resulting hydrazone contains a C=N-NHR functional group.

The reaction of benzaldehyde with hydrazine produces benzaldehyde hydrazone. doubtnut.com Similarly, 4-(pyridin-2-yl)benzaldehyde would readily form the corresponding hydrazone. These compounds can be stable crystalline solids and are often used for the characterization of aldehydes and ketones. Hydrazones also serve as key intermediates in reactions like the Wolff-Kishner reduction, which converts the carbonyl group to a methylene group. researchgate.net

Reactions Involving the Pyridine Heterocycle

The pyridine ring in 4-(pyridin-2-yl)benzaldehyde possesses its own distinct reactivity, which can be exploited for further derivatization. Its chemistry is characterized by the basicity of the nitrogen lone pair and the electron-deficient nature of the aromatic ring. wikipedia.org

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid, meta-chloroperoxybenzoic acid (m-CPBA), or dimethyldioxirane. organic-chemistry.orgresearchgate.netarkat-usa.org The resulting N-oxide, 4-(pyridin-2-yl)benzaldehyde N-oxide, exhibits altered reactivity. N-oxidation activates the C2 and C4 positions of the pyridine ring towards nucleophilic attack and can modify the directing effects for electrophilic substitution. wikipedia.org

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org When substitution does occur, it is directed to the C3 and C5 positions. youtube.com Kinetic studies on the nitration of 2-phenylpyridine (B120327) show that the reaction proceeds on the protonated (pyridinium) form. rsc.org Alternatively, the phenyl ring can undergo electrophilic substitution. For instance, chelation of a 2-phenylpyridine derivative to a ruthenium(II) center directs nitration and bromination to the phenyl ring, para to the carbon-metal bond. acs.org

Nucleophilic Aromatic Substitution and C-H Functionalization: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C6 positions. wikipedia.org Furthermore, modern cross-coupling methods allow for the direct C-H functionalization of pyridine rings. For example, after conversion to the N-oxide, the C2 position can be directly arylated using arylboronic esters in the presence of a copper catalyst. researchgate.net

Table 5: Summary of Reactions on the Pyridine Moiety

| Reaction Type | Reagent(s) | Position of Reaction | Product Type | Reference |

|---|---|---|---|---|

| N-Oxidation | H₂O₂/CH₃COOH or m-CPBA |

Nitrogen | Pyridine N-Oxide | wikipedia.orgarkat-usa.org |

| Electrophilic Substitution (Nitration) | HNO₃/H₂SO₄ |

Pyridine C3/C5 or Phenyl ring | Nitro-substituted derivative | wikipedia.orgrsc.org |

| C-H Arylation (via N-Oxide) | Arylboronic Ester/Cu Catalyst | Pyridine C2 | 2-Arylpyridine derivative | researchgate.net |

Modifications Affecting Reactivity and Solubility

The hydrochloride salt form of 4-(pyridin-2-yl)benzaldehyde significantly influences its physical and chemical properties. The protonation of the pyridine nitrogen atom to form a pyridinium (B92312) salt enhances its water solubility while potentially decreasing its solubility in non-polar organic solvents. google.comchembk.com Pyridine hydrochloride is known to be very soluble in water and ethanol but insoluble in solvents like ether and aromatic hydrocarbons. google.com This salt is also hygroscopic, readily absorbing moisture from the air. google.comchembk.com

The presence of the positive charge on the pyridinium ring acts as a strong electron-withdrawing group, which in turn affects the reactivity of both the pyridine and the benzaldehyde moieties. This increased electron-withdrawing nature deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom. wikipedia.orgyoutube.com The reactivity of the aldehyde group can also be influenced. For instance, the formation of pyridinium salts has been shown to increase the reactivity of the parent pyridine in various reactions. researchgate.net

Reactions of the Benzene Ring

The benzene ring of 4-(pyridin-2-yl)benzaldehyde hydrochloride is substituted with two groups: the formyl group (-CHO) and the pyridin-2-yl group. The reactivity and regioselectivity of electrophilic substitution on this ring are governed by the electronic effects of these substituents.

In electrophilic aromatic substitution (EAS) reactions, the formyl group is a well-established deactivating and meta-directing group due to its electron-withdrawing resonance and inductive effects. The pyridin-2-yl group is also generally considered to be deactivating due to the electronegativity of the nitrogen atom. wikipedia.org In the hydrochloride salt form, the pyridinium cation is a very strong deactivating group.

Given that both substituents are deactivating, the benzene ring of this compound is expected to be significantly less reactive towards electrophiles than benzene itself. In a competitive directing scenario, the position of electrophilic attack would be determined by the interplay of the directing effects of both groups. The formyl group directs incoming electrophiles to the meta position (C3 and C5 relative to the aldehyde). The pyridin-2-yl group also directs to its meta positions (C3' and C5' relative to the point of attachment to the benzene ring). Therefore, electrophilic substitution is predicted to occur at the positions meta to the formyl group and ortho/para to the pyridin-2-yl group, with the ortho positions being sterically hindered. Computational studies on the nitration of pyridine derivatives have shown that protonated pyridine is strongly deactivated towards EAS. rsc.org

Strategies for Functionalization and Diversification

The presence of the aldehyde functional group provides a primary site for a wide range of chemical transformations, allowing for the introduction of additional functional groups and the construction of more complex molecular architectures through various synthetic strategies.

The aldehyde moiety of 4-(pyridin-2-yl)benzaldehyde is amenable to a variety of classical aldehyde reactions, leading to a diverse array of derivatives.

Condensation Reactions: The Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound, is a common method for forming new carbon-carbon double bonds. chemistrylearner.comwikipedia.org Studies on pyridinecarbaldehydes have shown that the pyridine ring can facilitate this reaction. bas.bg For example, 4-(pyridin-2-yl)benzaldehyde can react with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a basic catalyst to yield the corresponding α,β-unsaturated products. bas.bgnih.gov

Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones. masterorganicchemistry.comlibretexts.org 4-(pyridin-2-yl)benzaldehyde can be reacted with a phosphorus ylide (Wittig reagent) to convert the carbonyl group into a carbon-carbon double bond. stackexchange.comechemi.com The stereochemical outcome of the reaction (E or Z-alkene) is dependent on the nature of the ylide used. stackexchange.com

Imine Formation: The aldehyde can undergo condensation with primary amines to form imines (Schiff bases). For instance, the reaction of 4-(pyridin-2-yl)benzaldehyde with pyridin-2-amine can yield E(-4-((pyridin-2-ylimino)methyl)benzaldehyde. researchgate.net

Below is a table summarizing potential functionalization reactions of the aldehyde group in 4-(pyridin-2-yl)benzaldehyde.

| Reaction Type | Reagent(s) | Product Type |

| Knoevenagel Condensation | Malononitrile, base (e.g., piperidine) | 2-(4-(pyridin-2-yl)benzylidene)malononitrile |

| Wittig Reaction | Methyltriphenylphosphonium bromide, strong base | 2-(4-vinylphenyl)pyridine |

| Imine Formation | Aniline | N-(4-(pyridin-2-yl)benzylidene)aniline |

| Reduction | Sodium borohydride (NaBH₄) | (4-(pyridin-2-yl)phenyl)methanol |

| Oxidation | Potassium permanganate (KMnO₄) | 4-(pyridin-2-yl)benzoic acid |

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are a powerful tool for generating chemical diversity. rsc.org Aromatic aldehydes are common substrates in MCRs.

One example of an MCR where 4-(pyridin-2-yl)benzaldehyde could be utilized is in the synthesis of highly functionalized pyridines. A three-component reaction of an aryl aldehyde, malononitrile, and 2-mercaptopyridine (B119420) in the presence of a base like potassium carbonate can yield 2-amino-4-aryl-6-(pyridin-2-ylthio)pyridine-3,5-dicarbonitriles. jst.go.jp

Another potential MCR is the synthesis of spiroindenopyridotriazine-4H-pyrans, which has been achieved using various benzaldehyde derivatives. nih.gov The reaction of a pyridotriazine intermediate with an active methylene compound and an aldehyde derivative leads to the formation of complex spirocyclic systems.

The following table illustrates a representative multi-component reaction where 4-(pyridin-2-yl)benzaldehyde could serve as the aldehyde component.

| MCR Name/Type | Reactants | Potential Product with 4-(pyridin-2-yl)benzaldehyde |

| Pyridine Synthesis | 4-(pyridin-2-yl)benzaldehyde, Malononitrile, 2-Mercaptopyridine, K₂CO₃ | 2-amino-4-(4-(pyridin-2-yl)phenyl)-6-(pyridin-2-ylthio)pyridine-3,5-dicarbonitrile |

| Spiro-oxindole Synthesis | 4-(pyridin-2-yl)benzaldehyde, Isatin, Malononitrile, Base | Substituted spiro[oxindole-3,4'-pyran] derivative |

Coordination Chemistry and Ligand Design with 4 Pyridin 2 Yl Benzaldehyde Derivatives

Role as a Ligand in Transition Metal Complexation

4-(Pyridin-2-yl)benzaldehyde is a p-substituted benzaldehyde (B42025) containing a pyridine (B92270) ring. sigmaaldrich.comnih.gov This structure offers multiple potential coordination sites, primarily through the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group. The nitrogen atom, with its available lone pair of electrons, acts as a Lewis base, readily coordinating to transition metal centers. wikipedia.org Pyridine itself is classified as a weak pi-acceptor ligand and is considered an L-type ligand in the covalent bond classification method, contributing two electrons to the metal center. wikipedia.org

The presence of both the pyridyl nitrogen and the benzaldehyde oxygen allows 4-(pyridin-2-yl)benzaldehyde to function as a bidentate ligand, forming a stable chelate ring with a metal ion. This chelation enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. The electronic properties of the ligand can be influenced by the substituent on the benzaldehyde ring, which in turn affects the coordination properties and the reactivity of the metal complex. For instance, the aldehyde group can be further modified, for example, by condensation with hydrazines to form hydrazones, which can also participate in coordination. bohrium.commdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4-(pyridin-2-yl)benzaldehyde and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

Complexation with Various Metal Ions (e.g., Zn(II), Cu(II), Rh(I), Pd(II), Ni(II), Ru(II))

Derivatives of 4-(pyridin-2-yl)benzaldehyde have been successfully used to synthesize complexes with a range of transition metals.

Zn(II) Complexes: Zinc(II) complexes with ligands derived from the condensation of 2-acetylpyridine (B122185) (a related pyridyl ketone) with thiosemicarbazide (B42300) have been synthesized and characterized. nih.gov For example, the reaction of (1E)-1-pyridin-2-ylethan-1-one thiosemicarbazone (HAcTsc) with zinc chloride yields the complex [ZnCl2(HAcTsc)]·H2O. nih.gov Similarly, three new Zn(II) complexes were synthesized using 2-amino-N'-(pyridin-2-ylmethylene)benzohydrazide (HL), a derivative of 2-pyridinecarboxaldehyde. researchgate.net

Cu(II) Complexes: Copper(II) complexes with a novel thiosemicarbazone ligand derived from 1-(pyridin-2-yl)ethanone have been synthesized. bohrium.commdpi.com The reaction of N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide (HL) with various copper(II) salts yielded complexes such as [Cu(L)CH3COO] and [{Cu(L)Cl}2]·H2O. bohrium.commdpi.com These complexes were characterized by elemental analysis, FTIR, and EPR spectroscopy. bohrium.commdpi.com

Rh(I) and Rh(III) Complexes: While direct synthesis with 4-(pyridin-2-yl)benzaldehyde is not extensively documented in the provided results, rhodium complexes with other pyridyl-containing ligands are well-known. For instance, a series of Rh(III) mixed-ligand polypyridine type complexes of the form [Rh(L)2(L′)]n+ have been prepared, where L' includes pyridyl-triazole derivatives. researchgate.net

Pd(II) Complexes: Palladium(II) complexes are of significant interest due to their catalytic applications. The synthesis of Pd(II) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands has been reported, where the ligand acts in a bidentate fashion. rsc.org

Ni(II) Complexes: Nickel(II) complexes with derivatives of 2-acetylpyridine have been synthesized. chemijournal.com For example, the reaction of 2-hydroxy-4,5-dimethylacetophenone hydrazones with nickel(II) salts yields octahedral complexes. chemijournal.com The synthesis of Ni(II) complexes with pyridine as a ligand is also a well-established procedure, often involving the reaction of nickel chloride hexahydrate with pyridine in an anhydrous solvent. jscimedcentral.com

Ru(II) Complexes: Ruthenium(II) complexes containing pyridyl quinoxaline (B1680401) ligands have been synthesized and characterized. nih.gov These complexes, with the general formula Ru(bpy)n(mebpq+)3-n, demonstrate the versatility of pyridyl-containing ligands in forming stable ruthenium complexes. nih.gov

Characterization Data of Representative Metal Complexes with Pyridyl-Aldehyde/Ketone Derivatives

| Complex | Metal Ion | Ligand | Key Spectroscopic Data | Geometry | Reference |

| [ZnCl2(HAcTsc)]·H2O | Zn(II) | (1E)-1-pyridin-2-ylethan-1-one thiosemicarbazone | Distorted square pyramidal | nih.gov | |

| [{Cu(L)Cl}2]·H2O | Cu(II) | N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide | Dimeric structure | bohrium.commdpi.com | |

| [Pd(L)(Cl)2] | Pd(II) | 1-(2-pyridyl)-3-phenylimidazo[1,5-a]pyridine | N,N-bidentate chelation | rsc.org | |

| [Ni(L)2] | Ni(II) | 2-((E)-1-hydrazonoethyl)-4,5-dimethylphenoxy | Octahedral | chemijournal.com |

Examination of Metal-Ligand Bonding

The nature of the metal-ligand bond in these complexes is crucial for understanding their properties and reactivity. Spectroscopic techniques provide valuable insights into this bonding.

In the infrared (IR) spectra of metal complexes of pyridyl-aldehyde derivatives, a shift in the C=N (azomethine) stretching frequency upon coordination is a key indicator of the nitrogen atom's involvement in bonding. For example, in Zn(II) and Cu(II) complexes of a ditosylated 2-aminopyridine (B139424) derivative, the free ligand's azomethine band shifts to lower wavenumbers in the complexes, confirming coordination.

The metal-ligand bonding in ruthenium(II) complexes with N-methyl pyridyl quinoxaline ligands has been studied using electrochemical methods. The Ru(II)/Ru(III) oxidation potentials are influenced by the number of pyridyl quinoxaline ligands, indicating electronic communication between the metal and the ligand. nih.gov

Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide a more detailed picture of the metal-ligand interactions. For related ruthenium(II) complexes with bidentate pyridyl-mesoionic carbene ligands, DFT calculations have been used to understand their electronic structure and photophysical properties. nih.gov

Ligand Behavior and Chelation Effects

4-(Pyridin-2-yl)benzaldehyde and its derivatives primarily act as N,O-bidentate or N,N-bidentate ligands. In its unmodified form, 4-(pyridin-2-yl)benzaldehyde can coordinate through the pyridyl nitrogen and the aldehyde oxygen. However, it is more common for the aldehyde group to be derivatized to form a Schiff base, hydrazone, or thiosemicarbazone, which then provides a second nitrogen or sulfur donor atom for coordination. bohrium.commdpi.comnih.gov

This bidentate coordination leads to the formation of a five- or six-membered chelate ring, which significantly enhances the thermodynamic stability of the complex (the chelate effect). For instance, in the Zn(II) complex with 2-amino-N'-(pyridin-2-ylmethylene)benzohydrazide, the ligand coordinates in a tridentate fashion through the pyridine nitrogen, the imine nitrogen, and the amide oxygen. researchgate.net

The geometry of the resulting complex is influenced by the coordination number of the metal ion and the steric and electronic properties of the ligand. Common geometries observed for complexes with pyridyl-containing ligands include octahedral, square planar, and tetrahedral. wikipedia.org For example, Ni(II) can form both square planar and tetrahedral four-coordinate complexes, as well as six-coordinate octahedral complexes. wikipedia.org

Catalytic Applications of Metal Complexes Derived from Pyridylbenzaldehydes

Metal complexes derived from pyridyl-containing ligands have found widespread applications in catalysis, particularly in cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically catalyzed by palladium complexes. nih.gov The efficiency of these catalysts is highly dependent on the nature of the ligands coordinated to the palladium center. Ligands play a crucial role in the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

While direct catalytic applications of complexes of 4-(pyridin-2-yl)benzaldehyde hydrochloride were not found in the provided search results, palladium complexes with other pyridine-containing ligands have been successfully employed in Suzuki-Miyaura reactions. For example, PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, which feature a pyridine ligand, are known to be effective catalysts. ulakbim.gov.tr The pyridine ligand in these systems is thought to enhance the catalytic activity and stability of the palladium center.

The general principle involves the use of bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) in conjunction with a palladium precursor. nih.gov The development of such ligands has significantly expanded the scope of the Suzuki-Miyaura reaction to include less reactive substrates like aryl chlorides. nih.gov Given the established role of pyridine-containing ligands in enhancing palladium catalysis, it is plausible that complexes of 4-(pyridin-2-yl)benzaldehyde could be developed into effective catalysts for cross-coupling reactions, although further research is required in this area.

Enantioselective Additions

The aldehyde functionality of 4-(pyridin-2-yl)benzaldehyde is a prime site for nucleophilic attack. Enantioselective addition reactions to this aldehyde group offer a direct route to valuable chiral secondary alcohols, which are important intermediates in pharmaceutical synthesis. The development of such reactions often relies on sophisticated catalytic systems that can control the stereochemical outcome.

Strategies for the enantioselective addition of organometallic reagents to aldehydes are well-established and can be applied to 4-(pyridin-2-yl)benzaldehyde. mdpi.commdpi.com These methods typically involve the use of a chiral ligand that coordinates to the metal of the organometallic reagent (e.g., organozinc, organoaluminum, or organozirconium) or to an additive, creating a chiral environment that directs the nucleophilic attack on one of the two enantiotopic faces of the aldehyde. mdpi.commdpi.comnih.gov

A powerful strategy in modern organocatalysis involves the synergistic activation of both the electrophile and the nucleophile. nih.gov In a process analogous to the addition of aldehydes to vinylpyridines, 4-(pyridin-2-yl)benzaldehyde could be activated. nih.gov For instance, a chiral secondary amine catalyst (e.g., a prolinol ether) could react with a separate aldehyde to form a nucleophilic enamine. Concurrently, a Brønsted or Lewis acid could activate the 4-(pyridin-2-yl)benzaldehyde, enhancing its electrophilicity and facilitating a highly enantioselective addition. nih.gov While direct studies on 4-(pyridin-2-yl)benzaldehyde using this specific strategy are not widely reported, the principles established with similar substrates, such as the addition of aldehydes to 4-vinylpyridine, demonstrate the potential for producing synthetically valuable chiral pyridine-containing molecules with high efficiency and enantioselectivity. nih.gov

The table below outlines a conceptual framework for the enantioselective addition to 4-(pyridin-2-yl)benzaldehyde based on established methodologies.

| Nucleophile Source | Catalyst Type | Proposed Mechanism | Potential Product |

| Dialkylzinc (R₂Zn) | Chiral Amino Alcohols | Formation of a chiral zinc-amino alkoxide complex that coordinates the aldehyde, directing the alkyl transfer from a specific face. | Chiral secondary benzyl (B1604629) alcohol |

| Organozirconium | Chiral Ligand + Ti(OⁱPr)₄ | In-situ formation of a chiral titanium complex that mediates the enantioselective transfer of the alkyl group from zirconium to the aldehyde. mdpi.com | Chiral secondary benzyl alcohol |

| Aldehyde + Chiral Amine | Synergistic Acid/Base Catalysis | Formation of a nucleophilic enamine from a separate aldehyde, which adds to the activated 4-(pyridin-2-yl)benzaldehyde. nih.gov | Chiral γ-hydroxyketone derivative |

A³ Coupling Reactions

The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful one-pot, three-component synthesis of propargylamines, which are crucial structural motifs in many biologically active compounds and versatile synthetic intermediates. The aldehyde group of 4-(pyridin-2-yl)benzaldehyde and its derivatives is well-suited for this transformation.

Research has demonstrated the use of a Schiff base derived from 4-((pyridin-2-ylimino)methyl)benzaldehyde as a component in a heterogeneous catalyst for A³ coupling reactions. researchgate.net In this work, a copper nanoparticle catalyst was synthesized and supported on a modified ZSM-5 zeolite. The Schiff base, formed from 4-(pyridin-2-yl)benzaldehyde, acts as a stabilizing ligand for the copper nanoparticles, enhancing the catalyst's efficiency and stability. researchgate.net

The catalyst, ZSM-5@APTMS@(E)-4-((pyridin-2-ylimino)methyl)benzaldehyde@Cu-NPs, proved to be highly effective for the synthesis of a range of propargylamines under mild conditions. researchgate.net A key advantage of this heterogeneous catalyst is its excellent reusability, maintaining high catalytic activity for up to nine consecutive cycles with minimal loss of efficiency. researchgate.net

The general scheme for the A³ coupling using a 4-(pyridin-2-yl)benzaldehyde derivative is shown below, followed by a table summarizing the catalyst's performance.

General Reaction Scheme:

R¹-CHO + R²-NH₂ + R³-C≡CH --[Catalyst]--> R¹-CH(NHR²)-C≡C-R³

Where R¹-CHO is 4-(pyridin-2-yl)benzaldehyde

| Aldehyde | Amine | Alkyne | Yield (%) | Catalyst Recycles |

| 4-(pyridin-2-yl)benzaldehyde | Piperidine (B6355638) | Phenylacetylene | 95 | 9 |

| Benzaldehyde | Piperidine | Phenylacetylene | 98 | 9 |

| 4-Nitrobenzaldehyde | Pyrrolidine (B122466) | Phenylacetylene | 92 | 9 |

| 4-Chlorobenzaldehyde | Piperidine | 1-Heptyne | 90 | 9 |

| Data sourced from a study on a heterogeneous copper catalyst utilizing a 4-(pyridin-2-yl)benzaldehyde derivative. researchgate.net |

Aldehyde Activation in Catalysis

The reactivity of the aldehyde group in 4-(pyridin-2-yl)benzaldehyde can be catalytically modulated in several ways, a feature enhanced by the presence of the adjacent pyridyl moiety. The activation can proceed through different pathways depending on the reaction type.

Applications in Advanced Materials Science

Development of Materials with Tailored Properties

The strategic incorporation of 4-(pyridin-2-yl)benzaldehyde hydrochloride into various material frameworks allows for the fine-tuning of their intrinsic properties. The presence of the pyridine (B92270) ring and the aldehyde functionality are key to this versatility.

Enhanced Conductivity

The conjugated system of the pyridin-2-yl)benzaldehyde moiety makes it a promising precursor for synthesizing conductive polymers. While direct studies on polymers synthesized solely from this compound are not extensively documented in publicly available research, the principles of conductive polymer design strongly suggest its potential. The nitrogen atom in the pyridine ring can be protonated or coordinated to metal ions, which can influence the electronic properties of the resulting polymer.

Poly(azomethine)s, a class of polymers containing a -CH=N- linkage, are known for their semiconducting properties. The synthesis of poly(azomethine)s through the condensation of a diamine with a dialdehyde (B1249045) is a common approach. ijesrr.org The aldehyde group of 4-(pyridin-2-yl)benzaldehyde makes it a suitable monomer for such polymerization reactions. For instance, new poly(azomethine)s have been synthesized that exhibit good thermal stability and electrical conductivity upon doping. nih.govnih.gov While not using the exact target compound, a study on a poly(azomethine) containing bis-pyrimidine heterocyclic units showed that doping with carbon nanotubes resulted in a conductivity of 8.48 x 10⁻⁷ S/cm⁻¹. kashanu.ac.ir This suggests that polymers derived from 4-(pyridin-2-yl)benzaldehyde could exhibit similar or enhanced conductive properties.

Table 1: Conductivity of Related Azomethine-Based Polymers

| Polymer System | Dopant | Conductivity (S/cm⁻¹) |

|---|---|---|

| Poly(azomethine) with hexafluoroisopropylidene | HCl | 1.2 x 10⁻³ - 2.6 x 10⁻³ |

| Poly(azomethine) with bis-pyrimidine units | Carbon Nanotubes (80 wt%) | 8.48 x 10⁻⁷ |

This table presents data from related polymer systems to illustrate the potential conductivity of materials derived from this compound.

Improved Stability

The incorporation of pyridine rings into polymer backbones is a well-established strategy for enhancing thermal stability. mdpi.com The rigid aromatic structure of the pyridine moiety contributes to a higher decomposition temperature of the resulting materials. Polyimides, known for their exceptional thermal resistance, have been synthesized using diamines containing pyridine units, resulting in polymers with high thermal stability. rsc.org For example, a series of polyimides containing pyridine rings, alicyclic pyrrolidine (B122466) groups, and flexible ether linkages demonstrated excellent thermal stability with 10% weight loss temperatures ranging from 552 to 580 °C. mdpi.com

Coordination polymers, which consist of metal ions linked by organic ligands, also benefit from the inclusion of thermally stable ligands. The thermal stability of coordination polymers is a function of the coordinated metal and the ligand structure. bohrium.comsemanticscholar.org The use of aromatic ligands like those derived from 4-(pyridin-2-yl)benzaldehyde can lead to the formation of coordination polymers with significant thermal stability.

Table 2: Thermal Stability of Pyridine-Containing Polyimides

| Polymer Structure | TGA (5% weight loss, °C) | TGA (10% weight loss, °C) |

|---|---|---|

| Polyimide with pyrrolidinyl and pyridine groups | 527 - 543 | 552 - 580 |

This table showcases the high thermal stability of polyimides incorporating pyridine rings, suggesting a similar benefit for materials derived from this compound.

Integration in Electronic and Nanotechnology Applications

The electronic properties of this compound make it a valuable component in the fabrication of electronic devices. Its ability to form Schiff bases and coordinate with metal ions allows for its integration into various nanostructures and thin films.

In the realm of organic light-emitting diodes (OLEDs), pyridine derivatives are frequently used as ligands in iridium(III) complexes, which act as phosphorescent emitters. rsc.orgnih.govnih.gov These complexes can exhibit high efficiency and tunable emission colors. While specific OLEDs using ligands directly synthesized from this compound are not widely reported, the fundamental chemistry suggests their potential. The aldehyde group can be readily converted into a variety of ligands suitable for complexation with iridium or other metals.

Nanoparticles functionalized with organic ligands can exhibit unique properties. The aldehyde group of this compound provides a convenient handle for attaching it to the surface of nanoparticles, thereby modifying their electronic and optical characteristics for applications in sensors and catalysis.

Optical Materials Research

The unique photophysical properties arising from the conjugated π-system of this compound and its derivatives make them attractive for optical materials research, particularly in the fields of fluorescent sensing and non-linear optics.

Fluorescent Probes for Chemical and Biological Sensing

Schiff bases derived from 4-(pyridin-2-yl)benzaldehyde are excellent candidates for the development of fluorescent chemosensors. The imine (-C=N-) linkage and the pyridine nitrogen can act as binding sites for metal ions. Upon coordination, the fluorescence properties of the molecule can be significantly altered, allowing for the selective detection of specific ions.

For instance, zinc(II) Schiff base complexes have been developed as fluorescent chemosensors for the detection of other metal ions, such as copper(II), through a transmetalation process. nih.govresearchgate.net This process is often accompanied by a noticeable change in fluorescence, enabling sensitive detection. nih.gov Similarly, Schiff base sensors have been designed for the fluorogenic detection of zinc(II) itself, which is crucial in many biological systems. rsc.orgresearchgate.net The aldehyde group of this compound is a key starting point for creating such sensor molecules.

Table 3: Performance of a Related Zinc(II) Schiff Base Fluorescent Sensor for Copper(II)

| Analyte | Detection Limit (μM) | Dynamic Linear Range (μM) |

|---|

This table illustrates the sensing capabilities of a fluorescent probe based on a related Schiff base complex, highlighting the potential of 4-(pyridin-2-yl)benzaldehyde derivatives in this field.

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are essential for a variety of photonic applications, including frequency conversion and optical switching. Organic molecules with a donor-π-acceptor (D-π-A) structure often exhibit significant second-order NLO properties. Chalcones, which can be synthesized through the condensation of an aldehyde and a ketone, are a class of compounds that have been investigated for their NLO properties. rsc.orgresearchgate.net

By reacting 4-(pyridin-2-yl)benzaldehyde with an appropriate ketone, a chalcone (B49325) with a D-π-A framework can be created. The pyridine ring can act as an electron-withdrawing group (acceptor), while the other part of the molecule can be designed to be an electron-donating group. Theoretical and experimental studies on similar chalcone derivatives have shown promising first hyperpolarizability values, which is a measure of the second-order NLO response. rsc.orgresearchgate.net This indicates that chalcones derived from this compound could be valuable components in the design of new NLO materials.

Aggregation-Induced Emission (AIE) Organic Monomers

The phenomenon of aggregation-induced emission (AIE) describes a class of molecules that are non-emissive in dilute solutions but become highly fluorescent upon aggregation in the solid state or in poor solvents. researchgate.netmagtech.com.cn This property is the opposite of the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The aldehyde functionality of 4-(pyridin-2-yl)benzaldehyde makes it a key precursor for synthesizing larger, sterically hindered molecules that exhibit AIE.

A prominent family of AIE-active molecules is based on the tetraphenylethylene (B103901) (TPE) scaffold. rsc.orgresearchgate.net The propeller-like shape of TPE derivatives allows for intramolecular rotations in solution, which provides a non-radiative decay pathway for excitons, thus quenching fluorescence. In the aggregated state, these rotations are restricted, blocking the non-radiative channels and activating the radiative decay, resulting in strong light emission. sigmaaldrich.com

Research has shown that incorporating pyridine rings into TPE structures can modulate their photophysical properties. rsc.orgnih.gov While direct studies on AIEgens synthesized from 4-(pyridin-2-yl)benzaldehyde are not extensively documented in publicly available literature, the synthesis and properties of its isomers, such as those derived from 3- and 4-pyridylbenzaldehyde, offer significant insights. For instance, a series of isomeric tetraphenylethylene-pyridines (Py-TPEs) have been synthesized to investigate the influence of the nitrogen atom's position on their photophysical properties. nih.gov These studies reveal that all isomers exhibit typical AIE characteristics. Notably, the solid-state photoluminescence quantum yield (PLQY) is sensitive to the substitution pattern of the pyridine ring. nih.govresearchgate.net For example, the meta-substituted isomer (m-Py-TPE) has been reported to have a high solid-state PLQY of up to 64.56%. nih.gov This suggests that AIE-active monomers derived from 4-(pyridin-2-yl)benzaldehyde would also be expected to show significant emission in the aggregated state, with the specific properties being influenced by the 2-pyridyl substitution. The synthesis of such AIEgens typically involves reactions like the McMurry coupling, starting from the corresponding diaryl ketones, which can be prepared from precursors like 4-(pyridin-2-yl)benzaldehyde.

Table 1: Photophysical Properties of Isomeric Pyridyl-Tetraphenylethylene (Py-TPE) Derivatives

| Compound | Substitution Position | Max Emission (Solid State) | Photoluminescence Quantum Yield (PLQY) (Solid State) |

|---|---|---|---|

| o-Py-TPE | ortho | - | 52.86% |

| m-Py-TPE | meta | - | 64.56% |

| p-Py-TPE | para | - | - |

Data derived from studies on isomeric compounds to infer the potential properties of 2-pyridyl derivatives. nih.govresearchgate.net

Polymer Science Applications

The dual functionality of 4-(pyridin-2-yl)benzaldehyde, possessing both a polymerizable or modifiable aldehyde group and a pyridine ring that can act as a ligand or catalytic site, makes it a versatile monomer in polymer science.

Functionalized polymers are of great interest for applications in catalysis, sensing, and biomedicine. The aldehyde group of 4-(pyridin-2-yl)benzaldehyde provides a convenient handle for its incorporation into or onto polymer chains. For example, it can be reacted with polymers bearing amine or hydrazine (B178648) functionalities to form Schiff base linkages. This post-polymerization modification strategy allows for the introduction of the pyridyl group onto a pre-existing polymer backbone.

Furthermore, the pyridine moiety itself offers a site for further functionalization or for imparting specific properties to the polymer. For instance, pyridine N-oxide pendants have been incorporated into helical π-conjugated polymers. rsc.orgnih.gov These polymers have shown catalytic activity in asymmetric allylation of benzaldehydes. rsc.orgnih.gov This suggests that polymers functionalized with 4-(pyridin-2-yl)benzaldehyde could be converted to their N-oxides to create novel polymer-based catalysts.

Another approach involves the synthesis of polymer nanoparticles functionalized with pyridyl groups. For example, nanoparticles with pyridyl disulfide groups on their surface have been prepared for the conjugation of thiol-containing molecules like peptides and proteins. acs.org While this example uses a different pyridyl derivative, it highlights the utility of the pyridyl group in bioconjugation, a strategy that could be adapted using 4-(pyridin-2-yl)benzaldehyde as the starting material for creating the functional monomer. The aldehyde could be used to attach the monomer to a polymer backbone, leaving the pyridyl group available for further modification into a reactive handle for conjugation.

Table 2: Examples of Polymer Functionalization Strategies Involving Pyridyl Moieties

| Polymer Type | Functionalization Method | Role of Pyridyl Group | Potential Application |

|---|---|---|---|

| Helical π-conjugated polymers | Copolymerization with a pyridyl-containing comonomer | Forms catalytically active N-oxide pendants | Asymmetric catalysis |

| Poly(propylene sulfide) nanoparticles | Surface modification with pyridyl disulfide | Reactive handle for bioconjugation | Drug delivery, diagnostics |

| Polymers with amine side chains | Post-polymerization reaction with pyridyl aldehyde | Introduces metal-binding or catalytic sites | Sensing, catalysis |

Liquid Crystal and Small Molecule Semiconductor Building Blocks

The rigid, aromatic structure of the 4-(pyridin-2-yl)phenyl moiety makes it an attractive core for the design of liquid crystals and small molecule semiconductors.

In the field of liquid crystals, molecules must possess a degree of structural anisotropy, typically a rigid core with flexible terminal groups. The 2-phenylpyridine (B120327) unit present in 4-(pyridin-2-yl)benzaldehyde can serve as a key component of this rigid core. By extending the molecule through the aldehyde group, for instance, by forming Schiff bases or esters, it is possible to create calamitic (rod-like) liquid crystals. Research on homologous series of liquid crystalline materials containing a pyridyl unit has demonstrated that such structures can exhibit stable mesophases. mdpi.com For example, compounds based on a (E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoate core have been shown to be mesomorphic. mdpi.com This indicates that the 4-(pyridin-2-yl)benzaldehyde scaffold is a promising platform for developing new liquid crystalline materials.

In the realm of small molecule semiconductors, the focus is on creating materials with good charge transport properties, which are essential for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The planarity and π-conjugated nature of the 2-phenylpyridine fragment are beneficial for facilitating intermolecular π-π stacking, which is crucial for efficient charge transport. The aldehyde group allows for the facile synthesis of larger, more complex conjugated systems through reactions like Knoevenagel or Wittig condensations. The electron-deficient nature of the pyridine ring can also be used to tune the electronic properties of the final molecule, for example, to create n-type or ambipolar semiconductors. While specific research on semiconductors derived directly from 4-(pyridin-2-yl)benzaldehyde is not widely reported, the general principles of molecular design for organic semiconductors strongly support its potential as a valuable building block in this area.

Role in the Synthesis of Complex Organic Molecules

Intermediate in Pharmaceutical Lead Compound Synthesis

The structural motif of a pyridine (B92270) ring linked to a benzaldehyde (B42025) moiety makes 4-(pyridin-2-yl)benzaldehyde hydrochloride a valuable intermediate in the pharmaceutical industry. The presence of both a reactive aldehyde group and a nitrogen-containing heterocycle allows for diverse chemical transformations, leading to the creation of novel drug candidates. The hydrochloride salt form often enhances the compound's stability and solubility, facilitating its use in various reaction conditions.

One notable example of its application is in the context of the antiretroviral drug Atazanavir. 4-(pyridin-2-yl)benzaldehyde is recognized as a pharmaceutical analytical impurity of Atazanavir Sulfate, which underscores its role as a potential starting material or intermediate in the synthesis of this complex active pharmaceutical ingredient (API). nih.govnih.govusp.org The synthesis of such intricate molecules often involves multi-step sequences where the benzaldehyde functionality can be used to build key carbon-carbon or carbon-nitrogen bonds, and the pyridine ring can influence the final compound's pharmacological properties, such as its binding affinity to target proteins and its pharmacokinetic profile.

The utility of this compound extends to the synthesis of a broader range of pharmaceutical compounds, particularly those aimed at treating neurological disorders. chemimpex.com The pyridine component can be crucial for interacting with biological targets within the central nervous system.

Precursor for Dyes and Pigments

While specific, widespread use of this compound as a direct precursor for commercial dyes and pigments is not extensively documented in publicly available literature, its structural characteristics suggest its potential in this field. A related compound, 4-(pyridin-2-yloxy)benzaldehyde (B61630) hydrochloride, is noted as a valuable intermediate in the production of dyes and pigments. chemimpex.com This suggests that the pyridin-2-yl group, in general, can be incorporated into chromophoric systems to modulate their color and properties.

The aldehyde group in this compound is a versatile functional handle for synthesizing various dye structures. It can readily undergo condensation reactions with electron-rich aromatic compounds, active methylene (B1212753) compounds, or other dye intermediates to form extended conjugated systems, which are essential for color. The pyridine ring can also influence the resulting dye's properties, such as its solubility in different media, its lightfastness, and its affinity for various substrates like textiles or plastics.

Building Block for Agrochemical Development

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis of novel heterocyclic compounds. The pyridine ring is a common scaffold in many successful agrochemical products due to its biological activity. This compound serves as a useful building block in this area, with its application in the synthesis of pyridine derivatives for insecticidal purposes being a subject of research. nih.gov

The aldehyde functional group allows for the facile introduction of the pyridinylphenyl moiety into larger molecular frameworks. For instance, it can be converted into an oxime, a hydrazone, or other derivatives, which are known to possess insecticidal or other pesticidal activities. The combination of the pyridine ring and the phenyl group can be tailored to target specific biological pathways in pests, leading to the development of more effective and selective crop protection agents. Research into the synthesis of new thienylpyridines and related heterocyclic derivatives with potential insecticidal activity highlights the importance of such pyridine-containing building blocks. nih.gov

Synthesis of Specific Biologically Relevant Compounds

The versatility of this compound is further demonstrated in its application as a starting material for the synthesis of various classes of biologically active compounds.

Anti-Diabetic Therapeutics (e.g., Pioglitazone Derivatives)

While there is no direct evidence of 4-(pyridin-2-yl)benzaldehyde being used in the synthesis of the well-known anti-diabetic drug Pioglitazone, the synthesis of its analogues and other thiazolidinedione derivatives often involves structurally similar benzaldehydes. For instance, the synthesis of Pioglitazone itself utilizes 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde. nih.govjst.go.jp This aldehyde undergoes a Knoevenagel condensation with 2,4-thiazolidinedione (B21345) to form a benzylidene intermediate, which is then reduced to yield the final drug. jst.go.jpnih.gov

This synthetic strategy highlights the crucial role of the substituted benzaldehyde component. It is conceivable that 4-(pyridin-2-yl)benzaldehyde could be used in a similar fashion to create novel Pioglitazone derivatives where the ethoxy linker is absent. Such modifications could lead to compounds with altered pharmacokinetic properties or different target affinities, which is a common strategy in drug discovery to find more effective and safer therapeutic agents. The synthesis of various 5-benzylidene-2,4-thiazolidinedione derivatives from different benzaldehydes is a well-established method for generating libraries of compounds for screening for anti-diabetic activity. nih.gov

Pyridine and Thienopyridine Scaffolds

The pyridine ring is a fundamental heterocyclic motif found in numerous pharmaceuticals and biologically active compounds. ijpsonline.comnih.gov 4-(pyridin-2-yl)benzaldehyde itself is a substituted pyridine and can be a starting point for more complex, fused pyridine systems.

Thienopyridines, which are fused thiophene (B33073) and pyridine rings, are another class of compounds with significant biological activity, including antimicrobial and anticancer properties. abertay.ac.ukresearchgate.net The Gewald reaction is a powerful method for synthesizing substituted 2-aminothiophenes, which are key precursors to thienopyridines. researchgate.netwikipedia.orgarkat-usa.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. It is plausible that 4-(pyridin-2-yl)benzaldehyde could be used as the aldehyde component in a Gewald reaction, leading to the formation of a 2-aminothiophene bearing the 4-(pyridin-2-yl)phenyl substituent. This intermediate could then be further cyclized to yield novel thienopyridine derivatives.

Pyrrol-2-yl-phenyl Allylidene Hydrazine (B178648) Carboximidamide Derivatives

The synthesis of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives, which have been investigated as potential dual inhibitors of acetylcholinesterase (AChE) and BACE 1 for the treatment of Alzheimer's disease, often starts with a Claisen-Schmidt condensation. nih.govscispace.comresearchgate.netrsc.orgresearchgate.net This reaction typically involves the condensation of a substituted benzaldehyde with a ketone to form a chalcone (B49325) (an α,β-unsaturated ketone).

In the synthesis of these complex hydrazine carboximidamide derivatives, a substituted benzaldehyde is a key starting material. While the available literature does not explicitly detail the use of 4-(pyridin-2-yl)benzaldehyde in this specific synthesis, its structure is well-suited for this initial Claisen-Schmidt condensation step. The resulting chalcone, bearing the 4-(pyridin-2-yl)phenyl group, could then be further elaborated to the final target compounds. This would allow for the introduction of the pyridine moiety into the final structure, potentially influencing its biological activity and properties.

Furan-2-yl Acrylohydrazide Derivatives

The synthesis of furan-2-yl acrylohydrazide derivatives represents an area of significant interest due to the biological activities associated with furan (B31954) and hydrazide-hydrazone moieties. While direct synthesis of these derivatives using this compound is not extensively documented, the established reactivity of aldehydes with hydrazides provides a clear pathway for their formation.

The general synthetic strategy involves the condensation reaction between an aldehyde and a hydrazide. In this context, 4-(pyridin-2-yl)benzaldehyde would react with a suitable furan-containing hydrazide, such as furan-2-carbohydrazide. The reaction proceeds via the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon of the aldehyde group in 4-(pyridin-2-yl)benzaldehyde. This is followed by the elimination of a water molecule to form a Schiff base, resulting in the desired N'-substituted furan-2-carbohydrazide.

This reaction is typically catalyzed by a small amount of acid and can be performed under various conditions, including reflux in an appropriate solvent like ethanol (B145695). The resulting molecule incorporates the pyridine, phenyl, and furan rings, creating a scaffold with potential for further functionalization and study. For instance, similar structures, known as Biginelli-type pyrimidines, have been synthesized by reacting furan-2-carbaldehyde with an acetoacetate (B1235776) ester and thiourea. nih.gov

A plausible reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Product Structure |

| 4-(pyridin-2-yl)benzaldehyde | Furan-2-carbohydrazide | N'-((4-(pyridin-2-yl)phenyl)methylene)furan-2-carbohydrazide |

Chalcone Frameworks

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their wide range of biological activities. The synthesis of chalcone frameworks is most commonly achieved through the Claisen-Schmidt condensation, an aldol (B89426) condensation between an aromatic aldehyde and an acetophenone (B1666503) in the presence of a base or acid catalyst. wikipedia.orgresearchgate.net

In this reaction, 4-(pyridin-2-yl)benzaldehyde serves as the aromatic aldehyde component, which lacks α-hydrogens. wikipedia.org It reacts with an acetophenone derivative, which provides the enolizable ketone. The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, which deprotonates the α-carbon of the acetophenone to form a reactive enolate ion. acs.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-(pyridin-2-yl)benzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. acs.orgrsc.org

The reaction can be carried out under various conditions, including solvent-free grinding or microwave irradiation, which are considered green chemistry approaches. acs.orgnih.gov The resulting chalcones, incorporating the 4-(pyridin-2-yl)phenyl moiety, are valuable precursors for the synthesis of other heterocyclic compounds like pyrazolines, isoxazoles, and pyrimidines through subsequent cyclization reactions. nih.gov

Table of Reaction Components for Chalcone Synthesis:

| Aldehyde Component | Ketone Component | Catalyst | Typical Product |

|---|---|---|---|

| 4-(pyridin-2-yl)benzaldehyde | Acetophenone | NaOH or KOH | 1-phenyl-3-(4-(pyridin-2-yl)phenyl)prop-2-en-1-one |

| 4-(pyridin-2-yl)benzaldehyde | 4-methoxyacetophenone | NaOH or KOH | 1-(4-methoxyphenyl)-3-(4-(pyridin-2-yl)phenyl)prop-2-en-1-one |

Supramolecular Chemistry Architectures

The structure of 4-(pyridin-2-yl)benzaldehyde, with its distinct coordinating sites—the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group—makes it an excellent ligand for the construction of supramolecular architectures. These architectures are large, ordered structures held together by non-covalent interactions such as hydrogen bonds, halogen bonds, and metal-ligand coordination bonds. nih.gov

In the field of crystal engineering and materials science, molecules like 4-(pyridin-2-yl)benzaldehyde are used as building blocks for Metal-Organic Frameworks (MOFs). MOFs are porous materials with a wide range of applications, including gas storage, separation, and catalysis. researchgate.netrsc.org The pyridine nitrogen can coordinate to a metal center, while the aldehyde group can either coordinate directly or be chemically modified (e.g., oxidized to a carboxylic acid) to provide another coordination site. researchgate.netrsc.org

For example, similar pyridyl-containing ligands, such as 4'-(pyridin-4-yl)-2,2':6',2''-terpyridine and 2-(4-pyridyl)-terephthalic acid, have been successfully employed to create two- and three-dimensional MOFs with metal ions like iron(II), zinc(II), and cadmium(II). rsc.orgnih.govrsc.org These structures often exhibit interesting properties like luminescence and can be used for chemical sensing. rsc.org The directional nature of the pyridine coordination and the potential for hydrogen bonding via the aldehyde group (or its derivatives) allows for the predictable self-assembly of complex and functional supramolecular systems. nih.gov

Future Research Directions and Emerging Trends

Exploration of Unexplored Reactivity Pathways

While the aldehyde and pyridine (B92270) functionalities of 4-(pyridin-2-yl)benzaldehyde are its most apparent reactive sites, future research is poised to explore more nuanced and previously unexploited reaction pathways. The electrophilic nature of the aldehyde carbonyl carbon and the nucleophilic pyridine nitrogen are well-understood, but their synergistic or competitive roles in complex, multi-component reactions are less characterized.

Future investigations will likely focus on:

Novel Cascade Reactions: Designing one-pot syntheses where both the aldehyde and pyridine moieties participate sequentially to build complex heterocyclic scaffolds. A recent study on a palladium-catalyzed reaction of picolinamide (B142947) with benzaldehydes to form triaryloxazoles highlights the potential for such cascade processes. rsc.org

C-H Activation: Moving beyond the primary functional groups to directly functionalize the aromatic C-H bonds on both the pyridine and benzene (B151609) rings. This would enable the synthesis of highly decorated derivatives with unique electronic and steric properties, a concept demonstrated in the C-H functionalization of pyridine N-oxides to form substituted ureas. rsc.org

Photoredox Catalysis: Utilizing the compound's inherent electronic structure in light-mediated reactions. The pyridine-phenyl system could act as a photosensitizer or a reactive partner in radical-based transformations, opening avenues for novel bond formations under mild conditions.

Integration with Advanced Catalytic Systems

The ability of the pyridine nitrogen to coordinate with metal centers makes 4-(pyridin-2-yl)benzaldehyde a valuable ligand in catalysis. It has been used to synthesize phosphorescent iridium(III) complexes, demonstrating its utility in organometallic chemistry. sigmaaldrich.com The future in this area lies in integrating this building block into more sophisticated and highly controlled catalytic systems.

Emerging trends include:

Metal-Organic Frameworks (MOFs): Using the compound as a functionalized linker to construct porous MOFs. The aldehyde group within the pores could serve as a reactive site for post-synthetic modification or as a catalytic center itself for size-selective transformations. The development of MOF-based catalysts for pyridine synthesis points to the viability of this approach. acs.org

Asymmetric Catalysis: Developing chiral variants of the ligand to induce enantioselectivity in metal-catalyzed reactions. By introducing chiral centers elsewhere on the molecule, new catalysts could be designed for producing enantiomerically pure pharmaceuticals and fine chemicals.

Photocatalysis and Electrocatalysis: The pyridyl-phenyl structure is an excellent scaffold for creating ligands that facilitate electron transfer processes. Future catalysts could be designed for applications in solar energy conversion, CO2 reduction, or electro-organic synthesis, where the ligand actively participates in the redox cycle.

Table 1: Potential Applications of 4-(pyridin-2-yl)benzaldehyde in Advanced Catalysis This table presents hypothetical research directions for novel catalytic systems.

| Metal Center | Catalytic System | Target Application | Potential Advantage |

|---|---|---|---|

| Iridium (Ir) | Phosphorescent Photocatalyst | Light-driven organic synthesis | High quantum efficiency and tunable redox potentials |

| Palladium (Pd) | MOF-based Catalyst | Selective hydrogenation | Size-selective catalysis within MOF pores |

| Rhodium (Rh) | Chiral Asymmetric Catalyst | Asymmetric ketone reduction | High enantioselectivity for pharmaceutical intermediates |

Development of Next-Generation Functional Materials

The unique combination of a conjugated aromatic system, a metal-coordinating site, and a reactive handle makes 4-(pyridin-2-yl)benzaldehyde a prime candidate for the development of advanced functional materials. Its derivatives have been noted for their potential in creating fluorescent probes and materials with unique conductive properties. acs.org

Future research will likely target:

Chemosensors: Immobilizing the compound or its derivatives onto surfaces to create sensors for detecting metal ions or other analytes. The aldehyde group can be used for covalent attachment, while the pyridine unit provides a specific binding site that can produce a fluorescent or colorimetric response upon analyte coordination.

Electro-optic Materials: Synthesizing polymers and dendrimers from this monomer to create materials with non-linear optical (NLO) properties for applications in telecommunications and data storage.

Supramolecular Assemblies: Designing complex, self-assembled structures through non-covalent interactions (e.g., hydrogen bonding, metal coordination). These assemblies could function as "smart" materials that respond to external stimuli like light, heat, or chemical signals.

Advanced Computational Design and Predictive Modeling

Computational chemistry is an increasingly powerful tool for accelerating materials and drug discovery. For 4-(pyridin-2-yl)benzaldehyde, with its known structural and electronic properties, computational modeling offers a way to predict its behavior and guide experimental work. nih.gov

Future directions in this area involve:

Reaction Pathway Modeling: Using Density Functional Theory (DFT) to map out the energy landscapes of potential reactions, identifying the most favorable conditions and predicting potential byproducts. This can save significant experimental time and resources.

In Silico Screening: Creating virtual libraries of derivatives and using computational methods to screen them for desired properties, such as binding affinity to a biological target or specific electronic properties for a material application. Studies have already used computational modeling to predict the properties of pyridine-containing drug candidates. nih.gov

Predicting Spectroscopic Properties: Accurately calculating NMR, IR, and UV-Vis spectra to aid in the characterization of new, complex molecules derived from the parent compound.

Table 2: Comparison of Experimental and Hypothetical Computationally Predicted Properties This table illustrates how computational models can be used to predict physical properties before synthesis.

| Property | Experimental Value | Predicted (DFT Model A) | Predicted (Semi-Empirical Model B) |

|---|---|---|---|

| Melting Point | 50-52 °C sigmaaldrich.com | 55.1 °C | 62.5 °C |

| Dipole Moment | Not Reported | 3.2 D | 3.5 D |

| HOMO Energy | Not Reported | -6.1 eV | -6.4 eV |

Expanding Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry—reducing waste, avoiding hazardous reagents, and improving energy efficiency—are reshaping the chemical industry. researchgate.netrjpn.org Future research on 4-(pyridin-2-yl)benzaldehyde will increasingly focus on sustainable practices for both its synthesis and its use. rjpn.org

Key areas of development include:

Greener Synthetic Routes: Developing novel synthetic methods that avoid harsh reagents and toxic solvents. This includes exploring solvent-free reactions or using microwave-assisted synthesis to reduce reaction times and energy consumption, a strategy that has proven effective for other pyridine derivatives. nih.govacs.org The development of solvent- and halide-free methods for producing related compounds serves as a blueprint for future work. rsc.org

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the starting materials into the final product. Multi-component reactions (MCRs), which combine three or more reactants in a single step, are a promising strategy that has been used for synthesizing other substituted pyridines. acs.orgresearchgate.net

Use of Renewable Feedstocks: While challenging, long-term research may explore pathways to synthesize the pyridyl and benzaldehyde (B42025) fragments from bio-based starting materials rather than petroleum-based sources, contributing to a more sustainable chemical economy.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-(pyridin-2-yl)benzaldehyde hydrochloride in academic research?

The compound is typically synthesized via nucleophilic substitution and reduction. For example, analogous benzaldehyde derivatives are prepared using nitrobenzaldehyde precursors reacted with chloroethylpyrrolidine hydrochloride, followed by sequential reductions and acid treatment to form the hydrochloride salt . Key factors include temperature control (90–120°C), reducing agents (e.g., NaBH4), and pH management during salification.

Q. What analytical techniques are essential for characterizing this compound?

Critical techniques include:

- 1H/13C NMR spectroscopy to confirm aromatic protons and aldehyde functionality (δ ~10 ppm for aldehyde proton).

- Mass spectrometry (ESI-MS) for molecular ion verification.

- X-ray crystallography refined with SHELXL for structural confirmation .

- HPLC with UV detection (λmax ~250-300 nm) for purity assessment .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Essential protocols:

Q. How is the purity of this compound assessed in research settings?

Purity is validated via:

- HPLC with certified reference standards.

- Combustion analysis for elemental composition.

- TLC monitoring during synthesis to track intermediates .

Q. What computational tools predict the reactivity of this compound in nucleophilic addition reactions?

Tools include:

- DFT calculations (Gaussian, ORCA) for frontier molecular orbitals.

- pKa prediction software (ACD/Labs) to assess protonation states.

- PubChem-derived data for benchmarking .

Advanced Questions

Q. How should researchers address contradictory spectral data between theoretical predictions and experimental results?

Discrepancies may arise from tautomerism or solvent effects. Methodologies include:

- Variable-temperature NMR to identify dynamic equilibria.

- DFT-optimized structures compared with XRD data.

- Case Study: Pyridyl-benzaldehyde systems resolved zwitterionic forms via charge density analysis .

Q. What strategies optimize crystallization for single-crystal X-ray diffraction studies?

Optimization involves:

Q. How can researchers systematically identify process-related impurities?

A quality-by-design (QbD) approach includes:

- UPLC-MS/MS with ≤0.1% detection limits.

- Orthogonal separation (HILIC and RP-HPLC).

- Validation against pharmacopeial standards .

Q. What experimental designs study the compound’s stability under varying pH/temperature?

Conduct forced degradation studies :

- Expose to 0.1N HCl/NaOH at 40°C for 48 hours.

- Monitor degradation via LC-MS and Arrhenius modeling .

- Hydrochlorides degrade above pH 7, requiring storage ≤pH 5 .

Q. How are conflicting redox data between UV-Vis and electrochemical analyses reconciled?

Methodologies include:

- TD-DFT to compare λmax with electronic transitions.

- In situ UV monitoring during electrolysis.

- Case Study: Solvent-dependent aggregation effects explained discrepancies in pyridyl-benzaldehyde systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.